![molecular formula C11H7ClF3N3 B8729516 6'-Chloro-3-(trifluoromethyl)-[2,3'-bipyridin]-5'-amine CAS No. 573680-74-7](/img/structure/B8729516.png)
6'-Chloro-3-(trifluoromethyl)-[2,3'-bipyridin]-5'-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-Chloro-3-trifluoromethyl[2,3’]bipyridinyl-5’-ylamine is a compound that belongs to the class of bipyridines, which are characterized by the presence of two pyridine rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Chloro-3-trifluoromethyl[2,3’]bipyridinyl-5’-ylamine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound can be achieved through a multi-step process involving the chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine, followed by vapor-phase fluorination . This method ensures high yield and purity, which are essential for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6’-Chloro-3-trifluoromethyl[2,3’]bipyridinyl-5’-ylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a bipyridine oxide, while reduction may produce a bipyridine amine .
Applications De Recherche Scientifique
6’-Chloro-3-trifluoromethyl[2,3’]bipyridinyl-5’-ylamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6’-Chloro-3-trifluoromethyl[2,3’]bipyridinyl-5’-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, making it effective in modulating biological pathways . The exact pathways involved depend on the specific application, but they often include inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloro-3-(trifluoromethyl)pyridine: Similar in structure but differs in the position of the chlorine and trifluoromethyl groups.
Fluazifop-butyl: Contains a trifluoromethyl group and is used in agrochemicals.
Uniqueness
6’-Chloro-3-trifluoromethyl[2,3’]bipyridinyl-5’-ylamine is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and biological activities.
Propriétés
Numéro CAS |
573680-74-7 |
|---|---|
Formule moléculaire |
C11H7ClF3N3 |
Poids moléculaire |
273.64 g/mol |
Nom IUPAC |
2-chloro-5-[3-(trifluoromethyl)pyridin-2-yl]pyridin-3-amine |
InChI |
InChI=1S/C11H7ClF3N3/c12-10-8(16)4-6(5-18-10)9-7(11(13,14)15)2-1-3-17-9/h1-5H,16H2 |
Clé InChI |
NSJFQEHMADMOAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)C2=CC(=C(N=C2)Cl)N)C(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
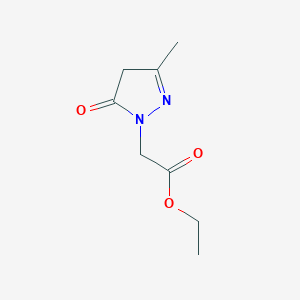
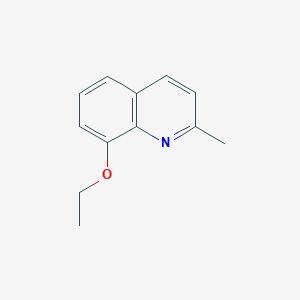
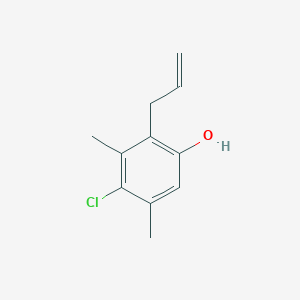
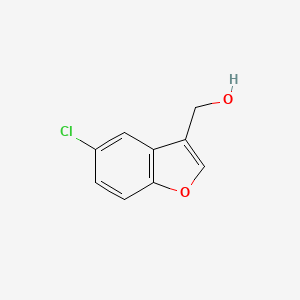

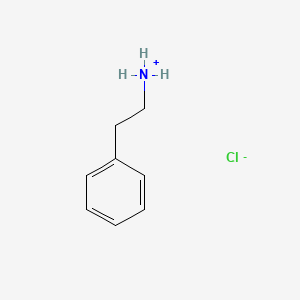
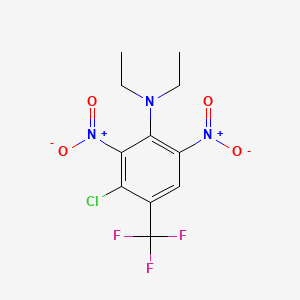
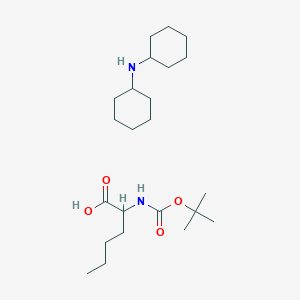
![Benzenamine, 3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]-](/img/structure/B8729494.png)
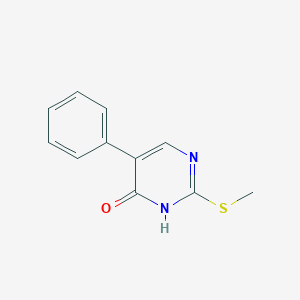
![2-[alpha-(2-Methoxyanilino)benzyl]cyclohexanone](/img/structure/B8729506.png)
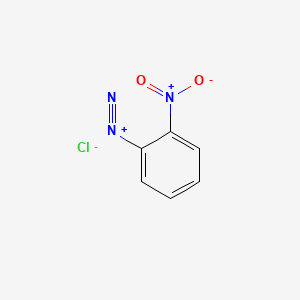
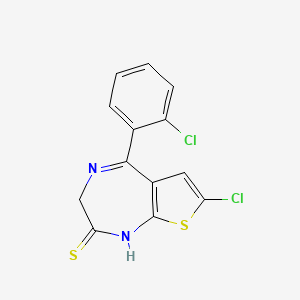
![5-Chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-hydroxybenzamide](/img/structure/B8729533.png)
